1-Cyclopentyl-2-dodecyl-isothiourea
Description
1-Cyclopentyl-2-dodecyl-isothiourea is a synthetic isothiourea derivative characterized by a cyclopentyl group attached to the nitrogen atom and a dodecyl (C12) alkyl chain at the sulfur-bearing position. Isothioureas are sulfur-containing analogues of ureas, known for their diverse biological and chemical applications, including enzyme inhibition, surfactant properties, and coordination chemistry. The analysis below will instead focus on structurally or functionally related compounds from the evidence, highlighting trends in molecular design, reactivity, and regulatory classifications.
Properties
Molecular Formula |
C18H36N2S |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
dodecyl N'-cyclopentylcarbamimidothioate |
InChI |
InChI=1S/C18H36N2S/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(19)20-17-14-11-12-15-17/h17H,2-16H2,1H3,(H2,19,20) |
InChI Key |
WQBDRFLHPFCVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2-dodecyl-isothiourea typically involves the reaction of cyclopentylamine with dodecyl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general reaction scheme is as follows:
Cyclopentylamine+Dodecyl isothiocyanate→1-Cyclopentyl-2-dodecyl-isothiourea
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentyl-2-dodecyl-isothiourea can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-dodecyl-isothiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isothiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiourea derivative.
Substitution: The isothiourea group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-2-dodecyl-isothiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-dodecyl-isothiourea involves its interaction with specific molecular targets. The isothiourea group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily describes organophosphorus compounds (e.g., phosphonothiolates, phosphonofluoridates) and aminoethyl chlorides, which differ significantly from 1-Cyclopentyl-2-dodecyl-isothiourea in both structure and function. However, key comparisons can be drawn based on substituent effects, alkyl chain length, and regulatory status:
Alkyl Chain Length and Hydrophobicity
- 1-Cyclopentyl-2-dodecyl-isothiourea : Contains a long dodecyl chain (C12), which likely enhances lipophilicity and membrane permeability.
- Decyl S-2-diisopropylaminoethyl ethylphosphonothiolate (): Features a decyl (C10) chain.
- 1-Ethylpropyl S-2-diethylaminoethyl methylphosphonothiolate (): A branched C5 alkyl chain. Branching may reduce steric hindrance but increase metabolic stability .
Substituent Effects on Reactivity
- Cyclopentyl vs. Isopropyl Groups: Cyclopentyl substituents (as in the target compound) introduce conformational rigidity compared to isopropyl groups found in Isopropylphosphonothioic dichloride (). This rigidity could influence binding affinity in enzyme interactions .
- Aminoethyl Moieties: Compounds like Diethylaminoethyl chloride () and Dimethylaminoethyl chloride () demonstrate how aminoethyl groups enhance solubility and ionic interactions. In contrast, the isothiourea group in the target compound may favor hydrogen bonding or metal coordination .
Key Research Findings and Data Tables
Table 1: Structural and Regulatory Comparison
Biological Activity
1-Cyclopentyl-2-dodecyl-isothiourea (CDIU) is a compound of significant interest in the field of medicinal chemistry due to its unique isothiourea group, which contributes to its distinctive chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with CDIU, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular structure of CDIU consists of a cyclopentyl group and a dodecyl chain attached to an isothiourea functional group. The presence of the isothiourea moiety allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.
Synthesis
The synthesis of CDIU typically involves the reaction of cyclopentylamine with dodecyl isothiocyanate under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent hydrolysis, and it can be scaled up for industrial production using automated systems to ensure high yields and purity.
Antimicrobial Activity
CDIU has demonstrated notable antimicrobial properties. Research indicates that compounds containing isothiourea groups exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that CDIU can inhibit the growth of several bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Salmonella typhimurium
In a comparative study, CDIU exhibited a broader spectrum of activity than other thiourea derivatives, highlighting its potential as an effective antimicrobial agent .
Anticancer Properties
The anticancer potential of CDIU has been explored through various in vitro studies. The compound's mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. Preliminary data suggest that CDIU may induce apoptosis in cancer cells through these mechanisms .
Enzyme Inhibition
CDIU has been studied for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic applications. The isothiourea group can interact with enzymes such as:
- Carbonic anhydrase : Inhibition studies reveal that CDIU can effectively reduce the activity of this enzyme, which plays a vital role in various physiological processes.
- Cholinesterase : The compound has shown promise as an inhibitor, suggesting potential applications in treating conditions related to cholinergic dysfunctions.
Case Study 1: Antimicrobial Testing
A study conducted on various thiourea derivatives, including CDIU, assessed their antimicrobial efficacy against multiple bacterial strains. Results indicated that CDIU exhibited significant inhibitory effects against Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for further development in antimicrobial therapies .
Case Study 2: Anticancer Activity
In vitro assays performed on human cancer cell lines demonstrated that CDIU reduced cell viability by over 60% at concentrations above 100 µM after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Comparative Analysis with Similar Compounds
A comparison of CDIU with similar compounds highlights its unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Cyclopentyl-2-dodecyl-thiourea | Thiourea | Moderate antibacterial activity |
| 1-Cyclopentyl-2-dodecyl-guanidine | Guanidine | Limited enzyme inhibition |
| 1-Cyclopentyl-2-dodecyl-urea | Urea | Lower cytotoxicity |
CDIU stands out due to its enhanced biological activities attributed to the isothiourea functional group, making it a valuable candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
